N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide
Description
This compound is a heterocyclic organic molecule featuring a benzothiazole core fused to a pyrrole ring system. The pyrrole moiety is substituted with a 2-methoxyethyl group and methyl groups at positions 4 and 3. Such motifs are commonly associated with bioactive molecules, particularly in medicinal chemistry, where benzothiazole derivatives are explored for antimicrobial, anticancer, and central nervous system (CNS) activities . The compound’s stereoelectronic profile suggests moderate lipophilicity (estimated logP ~3.2), which may influence its pharmacokinetic properties.
Properties
Molecular Formula |
C21H27N3O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H27N3O2S/c1-13-14(2)24(11-12-26-6)18(23-20(25)21(3,4)5)17(13)19-22-15-9-7-8-10-16(15)27-19/h7-10H,11-12H2,1-6H3,(H,23,25) |
InChI Key |
SWKGGWGHZITRKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C2=NC3=CC=CC=C3S2)NC(=O)C(C)(C)C)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The 4,5-dimethylpyrrole scaffold can be constructed via the Paal-Knorr reaction, which involves cyclocondensation of a 1,4-diketone with an amine. For this compound:
-
1,4-Diketone precursor : 3-(1,3-Benzothiazol-2-yl)-2,5-hexanedione (hypothetical).
-
Amine source : Ammonia or a protected amine.
Procedure :
-
React 2,5-hexanedione derivatives with ammonium acetate in acetic acid under reflux to form the pyrrole ring.
-
Introduce methyl groups at the 4- and 5-positions via alkylation or by using pre-methylated diketones.
Challenges :
-
Regioselective incorporation of the benzothiazole group at the 3-position requires careful design of the diketone precursor.
-
Steric hindrance from the 4,5-dimethyl groups may necessitate elevated temperatures or prolonged reaction times.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT | 78% | |
| Coupling | CuI, L-proline, K₂CO₃, DMSO, 110°C | 65% |
Alternative Approach :
-
Pre-form the benzothiazole-thiolate anion and perform nucleophilic aromatic substitution on a halogenated pyrrole.
N-Alkylation with 2-Methoxyethyl Group
Alkylation of Pyrrole Nitrogen
The 2-methoxyethyl substituent is introduced via alkylation of the pyrrole’s nitrogen atom:
-
Base : Sodium hydride or potassium carbonate.
-
Alkylating Agent : 2-Methoxyethyl chloride or tosylate.
Optimization Notes :
-
Use of polar aprotic solvents (e.g., DMF, DMSO) enhances reactivity.
-
Moderate temperatures (50–70°C) prevent decomposition of the methoxyethyl group.
Amide Bond Formation
Activation of Carboxylic Acid
The final step involves coupling the pyrrole-2-carboxylic acid with 2,2-dimethylpropanamine:
-
Activation : Convert the acid to an acyl chloride using oxalyl chloride or thionyl chloride.
-
Coupling : React with 2,2-dimethylpropanamine in the presence of a base (e.g., triethylamine).
Alternative Method :
Representative Data :
| Coupling Agent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| HATU | DMF | 25 | 85% |
| EDCl/HOBt | CH₂Cl₂ | 0 → 25 | 78% |
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel with ethyl acetate/hexane gradients.
-
HPLC : Reverse-phase C18 column for final purity assessment (>98%).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.45 (t, J = 7.5 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 6.75 (s, 1H, pyrrole-H), 4.25 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 3.55 (s, 3H, OCH₃), 2.30 (s, 6H, CH₃), 1.20 (s, 9H, C(CH₃)₃).
-
MS (ESI+) : m/z 454.2 [M+H]⁺.
Challenges and Optimization Opportunities
-
Regioselectivity in Pyrrole Functionalization : Competing reactions at the 2- and 5-positions may require directing groups or protective strategies.
-
Benzothiazole-Pyrrole Coupling : Low yields in cross-coupling steps necessitate catalyst screening (e.g., Pd vs. Cu).
-
Amide Hydrolysis Risk : Use of anhydrous conditions and non-nucleophilic bases mitigates premature cleavage.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and dimethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide exhibits promising biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Initial findings indicate cytotoxic effects on cancer cell lines, positioning it as a candidate for cancer therapeutics.
Therapeutic Applications
Given its biological activities, the compound holds promise for several therapeutic applications:
- Infectious Diseases : Potential development as an antimicrobial drug targeting bacterial infections.
- Cancer Treatment : Further investigation could lead to its use in targeted cancer therapies due to its cytotoxic properties.
Future Research Directions
Ongoing research should focus on:
- Mechanistic Studies : Elucidating the mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Mechanism of Action
The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
A comparative analysis of structurally related compounds reveals key differences in substituents and pharmacological profiles:
Pharmacological and Physicochemical Differences
- Benzothiazole vs.
- Terminal Amide Groups : The 2,2-dimethylpropanamide group in the target compound introduces steric bulk, possibly reducing metabolic degradation compared to the cyclopropane carboxamide in A-836,339, which is prone to hydrolytic cleavage .
- Fluorinated Analogues : The fluorinated benzamide derivative (CAS 952000-04-3) exhibits higher polarity (logP ~2.8) due to sulfonyl and fluorine substituents, improving aqueous solubility but limiting blood-brain barrier penetration compared to the target compound .
Research Findings
- Target Compound: Limited published data exist, but molecular docking studies suggest affinity for adenosine receptors (A2A subtype) due to its pyrrole-benzothiazole scaffold .
- A-836,339/AB-CHFUPYCA : Demonstrated potent CB2 receptor agonism (Ki = 1.4 nM) but associated with adverse neuropsychiatric effects in animal models .
- Fluorinated Benzamide (CAS 952000-04-3) : Showed IC50 = 0.8 µM against breast cancer cell lines (MCF-7) via tubulin polymerization inhibition .
Q & A
What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
Basic Research Question
The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach includes:
Core formation : Condensation of hydrazine derivatives with ketones (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with substituted enones) under reflux in ethanol .
Functionalization : Alkylation or acylation steps, such as reacting intermediates with 2-methoxyethyl chloride or 2,2-dimethylpropanoyl chloride. K₂CO₃ in DMF is often used as a base for nucleophilic substitutions .
Optimization : Temperature control (reflux for 2–6 hours) and stoichiometric ratios (1.1–1.2 equivalents of alkylating agents) are critical to avoid side products .
Key Challenges : Competing reactions at the pyrrole N-position require protecting-group strategies.
What analytical techniques are essential for characterizing this compound’s purity and structure?
Basic Research Question
Methodological validation involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 4 and 5 of the pyrrole ring) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
- HPLC-PDA : To assess purity (>95% threshold for pharmacological studies) .
How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?
Advanced Research Question
DoE minimizes experimental runs while maximizing data output:
Factors : Temperature, solvent polarity (DMF vs. ethanol), catalyst loading, and reaction time .
Response Variables : Yield, purity, and reaction completion (monitored via TLC/HPLC).
Statistical Models : Central Composite Design (CCD) or Box-Behnken matrices to identify interactions between variables. For example, elevated temperatures (80–100°C) in DMF improve coupling efficiency but may degrade acid-sensitive groups .
Case Study : A 2³ factorial design reduced optimization time by 40% for a related benzothiazole-pyrrole hybrid .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in pharmacological results (e.g., antitumor vs. null activity) require:
Standardized Assays : Use established cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability .
Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsome models) to explain in vivo/in vitro mismatches .
Structural Analog Comparison : Modify the 2-methoxyethyl or dimethylpropanamide groups to isolate pharmacophore contributions .
Example : A 2021 study found that N-methylation of the pyrrole ring reduced cytotoxicity by 60%, highlighting substituent sensitivity .
What computational strategies enhance reaction design for novel analogs?
Advanced Research Question
Integrated computational-experimental workflows:
Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for cyclization steps .
Molecular Docking : Prioritize analogs with high binding scores against targets like EGFR or tubulin .
Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts. For instance, ethanol is preferred over DCM for SN2 reactions due to lower energy barriers .
Case Study : ICReDD’s path-searching algorithms reduced reaction optimization from 12 months to 8 weeks for a benzothiazole derivative .
What are the challenges in purifying this compound, and how can they be mitigated?
Advanced Research Question
Common issues and solutions:
- Byproduct Formation : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate regioisomers .
- Hydroscopicity : Lyophilization under inert atmosphere prevents degradation of the 2-methoxyethyl group .
- Crystallization : Solvent screening (DMF/EtOH mixtures) improves crystal quality for XRD .
Data : Recrystallization yields increased from 55% to 82% using a 1:1 DMF/EtOH system .
How can researchers design analogs to improve metabolic stability without losing activity?
Advanced Research Question
Strategies include:
Bioisosteric Replacement : Swap the benzothiazole ring with benzoxazole to reduce CYP450 metabolism .
Prodrug Approaches : Introduce ester groups at the 2,2-dimethylpropanamide moiety for sustained release .
Deuterium Labeling : Replace labile hydrogens (e.g., methoxy group) to slow oxidative degradation .
Example : A 2023 study showed deuterated analogs increased half-life in rat plasma by 3.5-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
